N-(4-Bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide N-(4-Bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 851989-92-9
VCID: VC0353062
InChI: InChI=1S/C16H13BrN2O2S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20)
SMILES: C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br
Molecular Formula: C16H13BrN2O2S
Molecular Weight: 377.3g/mol

N-(4-Bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

CAS No.: 851989-92-9

Main Products

VCID: VC0353062

Molecular Formula: C16H13BrN2O2S

Molecular Weight: 377.3g/mol

N-(4-Bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide - 851989-92-9

CAS No. 851989-92-9
Product Name N-(4-Bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Molecular Formula C16H13BrN2O2S
Molecular Weight 377.3g/mol
IUPAC Name N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Standard InChI InChI=1S/C16H13BrN2O2S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20)
Standard InChIKey YHAUVJNEWWVOPC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br
PubChem Compound 7455287
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator